molecular formula C8H4BrF5 B1524060 1-Bromo-3-(pentafluoroethyl)benzene CAS No. 18739-03-2

1-Bromo-3-(pentafluoroethyl)benzene

Cat. No. B1524060
CAS RN: 18739-03-2
M. Wt: 275.01 g/mol
InChI Key: VNDBRXJSZAABBZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C8H4BrF5 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(pentafluoroethyl)benzene is characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group . The exact 3D structure was not found in the search results.


Physical And Chemical Properties Analysis

1-Bromo-3-(pentafluoroethyl)benzene is a liquid at room temperature . Its molecular weight is 275.02 .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

1-Bromo-3-(pentafluoroethyl)benzene has been explored as a highly fluorinated monomer for polymer research. Specifically, it was utilized to create 12F-FBE, a monomer that reacts with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These polyethers exhibit thermal stability with moderate resistance to decomposition and maintain glass transition temperatures between 89 and 110 °C. This property makes them suitable for applications requiring materials with stable electrical properties and resistance to high temperatures (Fitch et al., 2003).

Organometallic Chemistry and Electochemical Applications

In the field of organometallic chemistry, derivatives of 1-Bromo-3-(pentafluoroethyl)benzene have been synthesized for studying electron transfer processes. Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related derivatives were characterized, and their crystal structures determined. Electrochemical studies of these compounds revealed chemically reversible oxidations, showcasing their potential in applications requiring reliable redox properties (Fink et al., 1997).

Synthesis of Graphene Nanoribbons

1-Bromo-3-(pentafluoroethyl)benzene has also been investigated as a precursor in the synthesis of graphene nanoribbons. A specific compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, was synthesized and characterized to pave the way for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The compound's properties were extensively studied using various spectroscopic methods and density functional theory (DFT) calculations, highlighting its potential in advanced nanomaterials synthesis (Patil et al., 2012).

Safety And Hazards

1-Bromo-3-(pentafluoroethyl)benzene is classified as a warning hazard. It is flammable and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBRXJSZAABBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711088
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(pentafluoroethyl)benzene

CAS RN

18739-03-2
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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